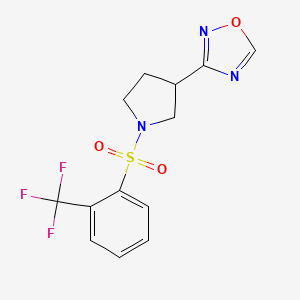

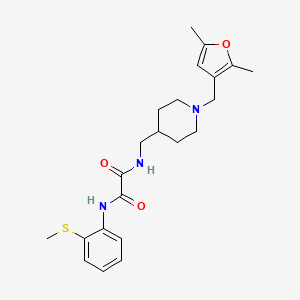

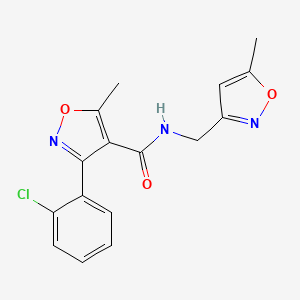

![molecular formula C27H27N3O4 B2498520 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018125-70-6](/img/structure/B2498520.png)

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives involves multiple steps, including the condensation of o-phenylenediamine with acids or their derivatives, followed by cyclization. For example, the synthesis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives can be achieved through a multistep pathway involving NMR spectroscopy and characterized by crystal structure and ADME analyses, showcasing the complex synthetic routes employed for such compounds (Sukiennik et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often elucidated using single-crystal X-ray diffraction, which reveals the conformation and bonding patterns within the molecule. These structures frequently exhibit hydrogen bonding patterns, contributing to their stability and reactivity (Mohammat et al., 2008).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including N-alkylation, acylation, and condensation with aldehydes to form hydrazones. These reactions expand the functional diversity and potential applications of these compounds (Vaickelionienė et al., 2012).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, crystallinity, and melting point, are crucial for their practical applications. These compounds often exhibit good solubility in polar solvents and high thermal stability, making them suitable for various applications, including materials science and pharmaceuticals (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including reactivity, electronic structure, and photophysical properties, are studied through spectroscopic methods and theoretical calculations. These studies provide insights into the electronic transitions, molecular orbitals, and potential reactivity of these compounds, facilitating their application in catalysis, organic synthesis, and as fluorescent probes (Marchesi et al., 2019).

Wissenschaftliche Forschungsanwendungen

Novel Terpyridine-Skeleton Molecules

A series of novel terpyridine-skeleton molecules, which share structural similarities with the compound , demonstrated significant tumor growth and metastasis inhibition by targeting topoisomerases. These molecules were found to induce apoptosis and G1 arrest in human breast cancer cells, showing less DNA toxicity compared to etoposide, suggesting potential applications in cancer therapy (Kwon et al., 2015).

Palladium Complexes with ONN Pincer Ligand

The synthesis and characterization of Pd(II) complexes with ONN pincer ligands, which share functional groups with the compound of interest, revealed their excellent catalytic activity towards the Suzuki-Miyaura reaction. This suggests potential applications in facilitating cross-coupling reactions, a cornerstone in the synthesis of complex organic compounds (Shukla et al., 2021).

Novel Polyimides from Aromatic Diamines

Research into novel polyimides derived from aromatic diamines, including compounds structurally related to the query, highlighted applications in materials science. These polyimides exhibited exceptional thermal and thermooxidative stability, suggesting their use in high-performance materials resistant to extreme temperatures (Zhang et al., 2005).

Selective Aldose Reductase Inhibitors

Compounds bearing a phenol or catechol moiety, similar to the chemical structure of interest, showed potent activity as aldose reductase inhibitors. These findings indicate potential therapeutic applications in managing complications related to diabetes by inhibiting aldose reductase, an enzyme implicated in diabetic complications (La Motta et al., 2007).

Antifungal Activity of Novel Derivatives

The antifungal effects of certain derivatives, closely related to the compound , against types of fungi such as Aspergillus terreus and Aspergillus niger, suggest the compound's potential as a basis for developing new antifungal agents. This research could pave the way for new treatments against fungal infections (Jafar et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O4/c1-33-23-11-7-8-20(15-23)29-16-19(14-26(29)32)27-28-24-12-5-6-13-25(24)30(27)17-21(31)18-34-22-9-3-2-4-10-22/h2-13,15,19,21,31H,14,16-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIXFDIGLAWQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)

![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)

![2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2498456.png)